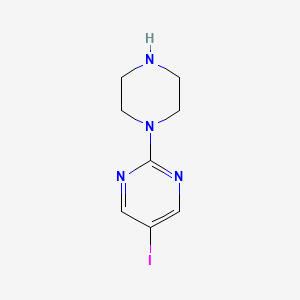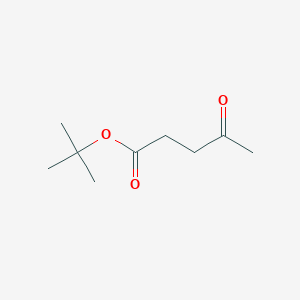
Tert-butyl 4-oxopentanoate
Overview
Description
Tert-butyl 4-oxopentanoate, also known as t-Butyl Levulinate, is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-oxopentanoate consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI representation of its structure isInChI=1S/C9H16O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H2,1-4H3 . Its canonical SMILES representation is CC(=O)CCC(=O)OC(C)(C)C . Physical And Chemical Properties Analysis
Tert-butyl 4-oxopentanoate has a molecular weight of 172.22 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 172.109944368 g/mol . Its topological polar surface area is 43.4 Ų . It has 12 heavy atoms .Scientific Research Applications
Pharmaceutical Synthesis
Tert-butyl 4-oxopentanoate is used in the synthesis of pharmaceutical compounds. For example, it is involved in processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate, which is an intermediate in the synthesis of various drugs .
Material Science
This compound finds application in material science research, particularly in the synthesis and characterization of new materials with potential industrial applications .
Oxidation Reactions
It is used as a reagent in oxidation reactions, such as the epoxidation of alkenes and hydroxylation of alkanes .
Biopharmaceutical Research
In biopharmaceutical research, tert-butyl 4-oxopentanoate may be used to investigate interactions between proteins and excipients in the presence of tert-butyl alcohol .
Safety and Hazards
Tert-butyl 4-oxopentanoate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with it .
Mechanism of Action
Target of Action
Tert-butyl 4-oxopentanoate is a chemical compound with the molecular formula C9H16O3 It’s known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It has been used in the synthesis of dipeptides . In this context, the compound might interact with amino acids and other reagents to form peptide bonds, leading to the creation of dipeptides .
Biochemical Pathways
Given its use in peptide synthesis , it can be inferred that it plays a role in the biochemical pathways related to protein synthesis and metabolism.
Pharmacokinetics
Its physicochemical properties such as high gi absorption and bbb permeance suggest that it might have good bioavailability .
Result of Action
Given its role in peptide synthesis , it can be inferred that it contributes to the formation of peptides, which are crucial components of proteins and play vital roles in various biological functions.
properties
IUPAC Name |
tert-butyl 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIMLWFYMZNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574731 | |
| Record name | tert-Butyl 4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-oxopentanoate | |
CAS RN |
2854-10-6 | |
| Record name | tert-Butyl 4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



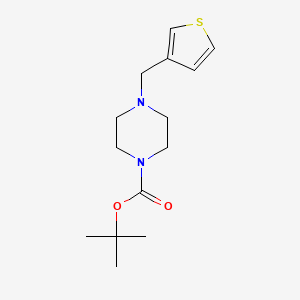



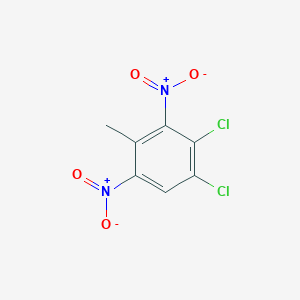
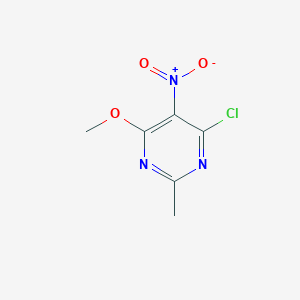
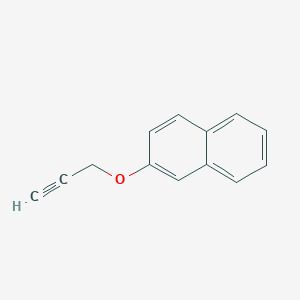
![7-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1602188.png)
